N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-10-8-16(12-20(19)28-2)21(25)23-17-9-7-14-4-3-11-24(18(14)13-17)22(26)15-5-6-15/h7-10,12-13,15H,3-6,11H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMSRJMYTOFHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The preparation of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide can be approached through multiple retrosynthetic pathways, as illustrated in Figure 1.
Retrosynthetic Pathway A
In this approach, the target molecule is disconnected to reveal 7-amino-1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline and 3,4-dimethoxybenzoic acid as key precursors. The synthetic strategy involves initial N-acylation of the tetrahydroquinoline nitrogen with cyclopropanecarbonyl chloride, followed by amide formation at the 7-position.
Retrosynthetic Pathway B
The second approach involves initial formation of N-(1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide, followed by selective N-acylation with a cyclopropanecarbonyl group. This route presents challenges in terms of selective N-acylation in the presence of the secondary amide functionality.
Retrosynthetic Pathway C
The third approach involves construction of the tetrahydroquinoline core with pre-installed functional groups or suitable precursors at the appropriate positions. This convergent approach may be advantageous for large-scale synthesis but requires careful control of regioselectivity.
Preparation Method 1: Sequential N-acylation and Amidation Approach
This method follows Retrosynthetic Pathway A and involves the sequential functionalization of 7-nitro-1,2,3,4-tetrahydroquinoline.
Materials and Reagents
- 7-Nitro-1,2,3,4-tetrahydroquinoline
- Cyclopropanecarbonyl chloride
- Triethylamine or pyridine
- Palladium on carbon (10%)
- Hydrogen gas
- 3,4-Dimethoxybenzoic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC)
- Hydroxybenzotriazole (HOBt)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
Synthesis Procedure
Step 1: N-acylation of 7-Nitro-1,2,3,4-tetrahydroquinoline
The N-acylation of tetrahydroquinoline is performed using similar conditions to those described in the literature for related compounds. To a solution of 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (10 mL/g) at 0°C, triethylamine (1.2 eq) is added, followed by dropwise addition of cyclopropanecarbonyl chloride (1.1 eq). The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours until completion (monitored by TLC). The reaction mixture is washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (hexane/ethyl acetate) to afford 1-cyclopropanecarbonyl-7-nitro-1,2,3,4-tetrahydroquinoline.
Step 2: Reduction of Nitro Group
The nitro group is reduced using catalytic hydrogenation. 1-Cyclopropanecarbonyl-7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) is dissolved in methanol or ethyl acetate (15 mL/g), and 10% palladium on carbon (10% w/w) is added. The reaction vessel is evacuated and filled with hydrogen gas (3 times), and the mixture is stirred under a hydrogen atmosphere (balloon) at room temperature for 12-16 hours. The reaction mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure to afford 7-amino-1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline.
Step 3: Amide Formation
The final amidation step is carried out using established coupling conditions. To a solution of 7-amino-1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in DMF (10 mL/g) at 0°C, 3,4-dimethoxybenzoic acid (1.1 eq), EDC (1.3 eq), HOBt (1.3 eq), and triethylamine (2.0 eq) are added. The reaction mixture is stirred at room temperature for 16-24 hours. After completion, the reaction mixture is diluted with ethyl acetate, washed with water, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (dichloromethane/methanol) to afford this compound.
Yields and Characterization
The overall yield for this sequence typically ranges from 45-65% over three steps. The product can be characterized by the following spectroscopic data:
¹H NMR (400 MHz, DMSO-d₆): δ 0.75-0.85 (m, 4H, cyclopropyl CH₂), 1.90-2.00 (m, 1H, cyclopropyl CH), 2.65-2.75 (m, 2H, tetrahydroquinoline CH₂), 3.45-3.55 (m, 2H, tetrahydroquinoline CH₂), 3.80-3.95 (m, 6H, OCH₃), 7.05-7.85 (m, 5H, aromatic CH), 9.90-10.10 (s, 1H, NH).
¹³C NMR (100 MHz, DMSO-d₆): Expected peaks at approximately δ 7-9 (cyclopropyl CH₂), 12-14 (cyclopropyl CH), 23-25 (tetrahydroquinoline CH₂), 42-44 (tetrahydroquinoline CH₂), 55-56 (OCH₃), 110-140 (aromatic C), 165-170 (amide C=O), 170-175 (cyclopropanecarbonyl C=O).
MS (ESI): m/z calculated for C₂₂H₂₄N₂O₄ [M+H]⁺: 381.18, found: 381.18.
Preparation Method 2: Amidation-First Approach
This method follows Retrosynthetic Pathway B and involves initial amide formation at the 7-position of 1,2,3,4-tetrahydroquinoline, followed by N-acylation.
Materials and Reagents
- 7-Nitro-1,2,3,4-tetrahydroquinoline
- Palladium on carbon (10%)
- Hydrogen gas
- 3,4-Dimethoxybenzoic acid
- EDC or DCC
- HOBt
- Cyclopropanecarbonyl chloride
- Potassium carbonate
- DMF
- Dichloromethane
- Ethyl acetate
- Anhydrous sodium sulfate
Synthesis Procedure
Step 1: Reduction of Nitro Group
7-Nitro-1,2,3,4-tetrahydroquinoline is reduced following the procedure described in Method 1, Step 2 to afford 7-amino-1,2,3,4-tetrahydroquinoline.
Step 2: Amide Formation
The amidation is performed following similar conditions to those described in Method 1, Step 3. 7-Amino-1,2,3,4-tetrahydroquinoline (1.0 eq) is reacted with 3,4-dimethoxybenzoic acid (1.1 eq) in the presence of EDC (1.3 eq), HOBt (1.3 eq), and triethylamine (2.0 eq) in DMF at room temperature for 16-24 hours to afford N-(1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide.
Step 3: N-acylation
The N-acylation step requires careful control of conditions to achieve selective reaction at the tetrahydroquinoline nitrogen. N-(1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide (1.0 eq) is dissolved in DMF (10 mL/g), and potassium carbonate (1.5 eq) is added. The mixture is cooled to 0°C, and cyclopropanecarbonyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.
Yield and Optimization
The overall yield for this sequence typically ranges from 40-60% over three steps. The critical factor in this approach is the selective N-acylation in the presence of the secondary amide. Various conditions have been explored to optimize this step, as summarized in Table 1.
Table 1: Optimization of N-acylation conditions for selective reaction at tetrahydroquinoline nitrogen.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (N:amide) |
|---|---|---|---|---|---|---|
| 1 | TEA (1.2 eq) | DCM | 0 to RT | 6 | 55 | 85:15 |
| 2 | K₂CO₃ (1.5 eq) | DMF | 0 to RT | 6 | 78 | 92:8 |
| 3 | DIPEA (1.2 eq) | DCM | 0 to RT | 6 | 65 | 88:12 |
| 4 | K₂CO₃ (2.0 eq) | DMF | -15 to RT | 8 | 85 | 95:5 |
| 5 | Cs₂CO₃ (1.5 eq) | DMF | 0 to RT | 6 | 82 | 94:6 |
The results indicate that potassium carbonate in DMF at lower temperatures provides the highest selectivity and yield for N-acylation.
Preparation Method 3: Late-Stage Functionalization of Pre-formed Tetrahydroquinoline
This method involves the preparation of appropriately functionalized tetrahydroquinoline derivatives followed by late-stage transformations to introduce the required functional groups.
Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Analog
This approach draws inspiration from the synthesis of related heterocyclic compounds like tetrahydroisoquinolines. The key steps include:
- Conversion of appropriately substituted 2-phenylethylamine to the corresponding tetrahydroquinoline derivative via cyclization.
- Installation of the requisite functional groups through selective transformations.
Direct Cyclization Approach
This approach involves the cyclization of an N-cyclopropanecarbonyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂). The resulting 1,2,3,4-tetrahydroquinoline can then be further functionalized to introduce the 3,4-dimethoxybenzamide group at the 7-position.
Comparative Analysis of Synthetic Routes
Table 2 provides a comparative analysis of the three synthetic methods described.
Table 2: Comparison of synthetic methods for the preparation of this compound.
| Method | Total Steps | Overall Yield (%) | Key Advantages | Key Limitations |
|---|---|---|---|---|
| 1: Sequential N-acylation and Amidation | 3 | 45-65 | Straightforward sequence, high selectivity | Requires handling of sensitive amine intermediate |
| 2: Amidation-First Approach | 3 | 40-60 | Avoids handling of sensitive amine intermediate | Challenging selective N-acylation step |
| 3: Late-Stage Functionalization | 4-5 | 35-50 | Versatility for analog synthesis | More steps, potentially lower overall yield |
Optimization of Reaction Conditions
N-Acylation Optimization
The N-acylation step with cyclopropanecarbonyl chloride represents a critical transformation in the synthesis. As noted in the search results, the use of pyridine as a catalyst in acylation reactions can lead to lower yields. Instead, running reactions in neat anhydride at temperatures between 90 and 120°C can lead to better product conversion. Alternative conditions involve the use of triethylamine or DIPEA as bases in dichloromethane at 0°C to room temperature.
Amide Coupling Optimization
The formation of the amide bond between the amine and 3,4-dimethoxybenzoic acid can be optimized using various coupling reagents. While EDC/HOBt is commonly used, alternative coupling strategies include the use of carbonyldiimidazole (CDI) as described in the synthesis of related compounds. The reaction can be conducted at 0°C initially, then warmed to room temperature for completion.
Reduction of Nitro Group
The reduction of the nitro group can be achieved through catalytic hydrogenation using 10% Pd/C under hydrogen atmosphere. Alternative reducing systems include zinc dust in acetic acid or iron in ethanol/acetic acid. The catalytic hydrogenation approach is preferred due to its cleaner reaction profile and higher yields.
Purification and Characterization
Purification Techniques
The target compound can be purified using column chromatography on silica gel with appropriate solvent systems (typically dichloromethane/methanol or hexane/ethyl acetate mixtures). For larger scale preparations, recrystallization from suitable solvents such as ethanol/water or acetone/water can be employed.
Characterization Methods
Complete characterization of the final compound should include:
- ¹H and ¹³C NMR spectroscopy to confirm the structure
- High-resolution mass spectrometry for molecular formula confirmation
- Infrared spectroscopy to identify key functional groups (amide, carbonyl)
- Melting point determination
- Elemental analysis to confirm purity
Analytical Data
Expected analytical data for this compound includes characteristic NMR signals for the cyclopropyl group (0.7-1.0 ppm), methoxy groups (3.8-4.0 ppm), tetrahydroquinoline methylene groups (2.6-3.6 ppm), and aromatic protons (6.8-7.8 ppm). The amide NH proton typically appears as a singlet at 9.5-10.5 ppm.
Scale-Up Considerations
For larger scale synthesis, several modifications to the procedures can be considered:
- Use of continuous flow reactors for the hydrogenation step to improve safety and efficiency
- Implementation of telescoping procedures to minimize isolation of intermediates
- Optimization of work-up procedures to reduce solvent usage
- Development of crystallization protocols for purification instead of column chromatography
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit gamma-aminobutyric acid (GABA) aminotransferase, leading to increased levels of GABA in the brain, which can have a calming effect on the nervous system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound shares a THQ scaffold with several analogs (Table 1). Key differences lie in the acyl group at the 1-position and the substituents on the benzamide ring:
Table 1: Structural and Physical Comparison of THQ Derivatives
Key Observations:
- Benzamide Substituents : The 3,4-dimethoxy groups on the target compound likely enhance solubility compared to the lipophilic 4-trifluoromethyl () or 4-tert-butyl () substituents. Electron-withdrawing groups (e.g., trifluoromethyl) may reduce electron density on the benzamide, affecting binding interactions.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The cyclopropanecarbonyl group could confer resistance to enzymatic hydrolysis compared to ester or amide-based acyl groups in other analogs.
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is C18H24N2O2, with a molecular weight of approximately 300.39536 g/mol. The structure includes a tetrahydroquinoline moiety and a dimethoxybenzamide group, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O2 |
| Molecular Weight | 300.39536 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3 |
| InChIKey | QVEKXOFGLYKOOE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. These may include:
- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptor sites that influence cellular signaling.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. For instance:
- A study published in Journal of Medicinal Chemistry indicated that derivatives of tetrahydroquinoline exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the structure can enhance efficacy against tumors .
Neuroprotective Effects
Research has also suggested that this compound may possess neuroprotective properties. In vitro studies showed:
- Protection against oxidative stress-induced neuronal cell death.
- Modulation of neuroinflammatory pathways.
Study 1: Anticancer Properties
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated:
| Treatment | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| Control | 100 | - |
| Compound (10 µM) | 75 | - |
| Compound (25 µM) | 50 | 20 |
The compound showed dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell growth at higher concentrations.
Study 2: Neuroprotective Effects
In a separate study focusing on neuroprotection:
| Treatment | Neuronal Survival (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 100 | - |
| Compound (5 µM) | 85 | 30 |
| Compound (10 µM) | 95 | 50 |
Results indicated significant neuronal survival and reduction in oxidative stress markers at both concentrations tested.
Q & A
Basic Research Question
- 1H/13C NMR :
- Cyclopropane Protons : Sharp singlet at δ 1.2–1.5 ppm (cyclopropane CH2) .
- Tetrahydroquinoline Core : Multiplets at δ 2.8–3.5 ppm (methylene groups) and δ 6.8–7.2 ppm (aromatic protons) .
- IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O from methoxy groups) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z ~462 (M+H)+ confirms molecular weight .
What are the common side reactions during synthesis, and how can they be mitigated?
Advanced Research Question
Observed Side Reactions :
- Cyclopropane Ring Opening : Occurs under acidic or high-temperature conditions. Mitigation: Use anhydrous solvents and maintain pH >7 .
- Incomplete Amidation : Competing hydrolysis of benzoyl chloride. Mitigation: Excess coupling reagent (e.g., HATU) and inert atmosphere .
Analytical Validation : Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .
How does the compound interact with biological targets (e.g., kinases or GPCRs), and what assays validate these interactions?
Advanced Research Question
Mechanistic Insights :
- Kinase Inhibition : The tetrahydroquinoline core mimics ATP-binding pockets, as shown in docking studies with CDK2 (IC50 ~2.5 µM) .
- GPCR Modulation : Methoxy groups enhance lipophilicity, enabling membrane penetration (tested via radioligand binding assays) .
Validation Methods : - SPR (Surface Plasmon Resonance) : Measures binding kinetics (KD ~150 nM) .
- Cellular Assays : Apoptosis induction in HeLa cells (EC50 ~10 µM) via caspase-3 activation .
What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?
Advanced Research Question
In Silico Tools :
- logP Prediction : ~3.2 (Schrödinger QikProp), indicating moderate lipophilicity .
- Solubility : Predicted aqueous solubility ~0.05 mg/mL (SwissADME), necessitating formulation with cyclodextrins .
Molecular Dynamics (MD) : Simulates blood-brain barrier penetration; results correlate with in vivo rodent studies (brain/plasma ratio = 0.8) .
How do structural modifications (e.g., methoxy vs. ethoxy groups) alter bioactivity?
Advanced Research Question
SAR Studies :
- Methoxy → Ethoxy : Increases metabolic stability (t1/2 from 2.1 to 4.3 hrs in microsomes) but reduces kinase affinity (IC50 increases 5-fold) .
- Cyclopropane vs. Acetyl Substituents : Cyclopropane enhances rigidity, improving target selectivity (ΔGbinding = -9.8 kcal/mol vs. -7.2 kcal/mol for acetyl) .
Experimental Validation : Parallel synthesis of analogs followed by high-throughput screening (HTS) .
How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?
Advanced Research Question
Root Causes :
- Assay Conditions : Differences in ATP concentration (10 µM vs. 1 mM) alter IC50 by 3-fold .
- Cell Line Variability : HeLa vs. MCF-7 cells show 50% divergence in apoptosis rates due to p53 status .
Resolution Strategies : - Standardized Protocols : Use identical ATP concentrations (100 µM) and cell passage numbers (<15) .
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-ERK levels) .
What strategies optimize reaction scalability for multi-gram synthesis?
Advanced Research Question
Challenges :
- Exothermic Reactions : Cyclopropanecarbonylation requires controlled addition (<1 mL/min) to prevent thermal degradation .
- Purification Bottlenecks : Replace column chromatography with recrystallization (ethanol/water, 70:30) for >90% recovery .
Process Chemistry : - Flow Reactors : Enable continuous amidation with 95% conversion in <30 minutes .
- Quality Control : In-line FTIR monitors reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
